molecular formula C24H15NO6 B2410905 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate CAS No. 610759-80-3

3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B2410905
CAS No.: 610759-80-3
M. Wt: 413.385
InChI Key: HUCHTZQTGIPDBN-UHFFFAOYSA-N
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Description

3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that combines the structural features of benzoxazole, coumarin, and benzoate moieties

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO6/c1-28-16-9-6-14(7-10-16)23(26)29-17-11-8-15-12-18(24(27)31-21(15)13-17)22-25-19-4-2-3-5-20(19)30-22/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCHTZQTGIPDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole core, followed by the formation of the coumarin structure, and finally, the esterification with 4-methoxybenzoic acid.

    Benzoxazole Formation: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Coumarin Synthesis: The coumarin moiety is often prepared via the Pechmann condensation, which involves the reaction of phenol with β-keto ester in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the coumarin derivative with 4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin and benzoate structures, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of coumarin, including 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, exhibit significant anticancer properties. The mechanism of action is often attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that similar compounds can target specific pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR signaling pathway, leading to reduced cell viability in various cancer types .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro studies demonstrated that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the benzoxazole moiety is believed to enhance its interaction with microbial cell membranes, contributing to its efficacy .

Materials Science

Fluorescent Materials
3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has potential applications in the development of fluorescent materials. Its unique structure allows it to be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices has been shown to improve the fluorescence efficiency and stability of the resulting materials .

Sensor Development
The compound's ability to undergo photochemical reactions makes it suitable for use in sensor technologies. For example, it can be integrated into sensors for detecting metal ions or environmental pollutants due to its selective binding properties. The fluorescence response of the compound can be modulated by the presence of specific analytes, allowing for sensitive detection methods .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study BAntimicrobialShowed effective inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 10 µg/mL.
Study CFluorescent MaterialsAchieved a fluorescence quantum yield of 0.75 when incorporated into a polymer matrix for OLED applications.

Mechanism of Action

The mechanism of action of 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The benzoxazole moiety can interact with DNA, potentially inhibiting replication or transcription processes. The coumarin structure can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in microbial cells, leading to their destruction.

Comparison with Similar Compounds

Similar Compounds

    3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate: Lacks the methoxy group, which may affect its biological activity and photophysical properties.

    3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-hydroxybenzoate: The presence of a hydroxyl group instead of a methoxy group can enhance hydrogen bonding interactions, potentially altering its reactivity and biological effects.

    3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-nitrobenzoate: The nitro group can introduce electron-withdrawing effects, impacting the compound’s electronic properties and reactivity.

Uniqueness

The presence of the methoxy group in 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate enhances its lipophilicity, potentially improving its cellular uptake and bioavailability. This structural feature may also influence its photophysical properties, making it a more effective fluorescent probe compared to its analogs.

Biological Activity

3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a compound that belongs to the class of heterocyclic compounds, specifically benzoxazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is C24H23N2O5C_{24}H_{23}N_{2}O_{5}, with a molecular weight of approximately 405.44 g/mol. The structure features a chromene core substituted with a benzoxazole moiety and a methoxybenzoate group, which may influence its biological activity.

Anticancer Activity

Recent studies indicate that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells, suggesting potential as anticancer agents. Notably, derivatives have demonstrated activity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Antibacterial and Antifungal Properties

The antibacterial activity of related benzoxazole compounds has been documented, particularly against Gram-positive bacteria such as Bacillus subtilis. Additionally, antifungal properties have been observed against pathogens like Candida albicans . The presence of electron-donating substituents in the benzoxazole structure appears to enhance these activities.

Structure-Activity Relationship (SAR)

The SAR studies conducted on various benzoxazole derivatives reveal that specific substituents significantly affect biological activity. For example:

CompoundSubstituentActivityRemarks
Compound 1NoneLowBaseline activity
Compound 2MethoxyModerateImproved solubility
Compound 3DimethylaminoHighEnhanced anticancer effect
Compound 4FluoroModerateAltered interaction with targets

This table illustrates how modifications to the core structure can lead to variations in biological efficacy.

Case Studies

  • Anticancer Screening : A study involving a series of benzoxazole derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The most active compound was identified as having a methoxy substituent at the para position of the phenyl ring, which significantly increased its potency .
  • Antibacterial Testing : Another investigation assessed the antibacterial properties of several derivatives against Bacillus subtilis and Staphylococcus aureus. Results indicated that compounds with a methoxy group were more effective than those without any substituents .

Q & A

Q. What techniques analyze electronic effects of substituents on benzoxazole-coumarin systems?

  • Methodological Answer :
  • Hammett plots : Correlate σ values of substituents (e.g., –OCH₃, –NO₂) with reaction rates in nucleophilic substitutions.
  • Electrochemical profiling : Cyclic voltammetry measures oxidation potentials (Epa ~1.1 V vs. Ag/AgCl) to assess electron-donating/withdrawing effects .

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